N-(6-Bromo-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetamide
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Overview
Description
N-(6-Bromo-4-oxochroman-3-yl)acetamide: is a chemical compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom and an acetamide group in this compound makes it a valuable intermediate for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction and Hydrolysis: One of the methods to synthesize N-(6-Bromo-4-oxochroman-3-yl)acetamide involves the reduction of N-(6-Bromo-4-oxochroman-3-yl)acetamide using sodium borohydride, followed by hydrolysis to yield the desired compound.
Industrial Production Methods: The industrial production of N-(6-Bromo-4-oxochroman-3-yl)acetamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include solvent-free reactions, stirring without solvent, or fusion methods .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The reduced product can undergo hydrolysis to yield 3-amino-6-bromochroman-4-ol.
Chlorination and Inversion: The compound can be chlorinated with inversion followed by hydrolysis to form trans-3-amino-6-bromochroman-4-ol.
Common Reagents and Conditions:
Sodium Borohydride: Used for reduction reactions.
Hydrochloric Acid: Used for hydrolysis reactions.
Chlorine: Used for chlorination reactions.
Major Products:
- N-(6-Bromo-4-hydroxychroman-3-yl)acetamide
- 3-Amino-6-bromochroman-4-ol
- Trans-3-amino-6-bromochroman-4-ol
Scientific Research Applications
Chemistry: N-(6-Bromo-4-oxochroman-3-yl)acetamide is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .
Biology and Medicine: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents .
Industry: In the chemical industry, N-(6-Bromo-4-oxochroman-3-yl)acetamide is used in the synthesis of fine chemicals and pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of N-(6-Bromo-4-oxochroman-3-yl)acetamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the biosynthesis of nucleotides . This inhibition can lead to antimicrobial and anticancer effects.
Comparison with Similar Compounds
- 2-Cyano-N-acetamide
- 2-Cyanoacetate Compounds
- N-(Benzothiazol-2-yl)-2-cyanoacetamide
Comparison: N-(6-Bromo-4-oxochroman-3-yl)acetamide is unique due to the presence of the bromine atom and the chroman ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61961-57-7 |
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Molecular Formula |
C11H10BrNO3 |
Molecular Weight |
284.11 g/mol |
IUPAC Name |
N-(6-bromo-4-oxo-2,3-dihydrochromen-3-yl)acetamide |
InChI |
InChI=1S/C11H10BrNO3/c1-6(14)13-9-5-16-10-3-2-7(12)4-8(10)11(9)15/h2-4,9H,5H2,1H3,(H,13,14) |
InChI Key |
YPSKLQLNXLNMJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1COC2=C(C1=O)C=C(C=C2)Br |
Origin of Product |
United States |
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